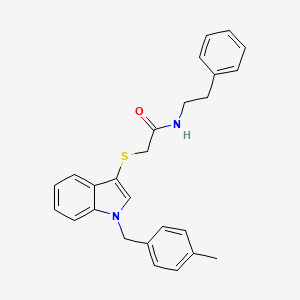

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

Description

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic small molecule belonging to the 2-((1H-indol-3-yl)thio)-N-substituted acetamide class. Its structure features a 4-methylbenzyl-substituted indole core linked via a thioether group to an acetamide scaffold with a phenethyl side chain. This compound has garnered attention in antiviral and anticancer research due to structural similarities to bioactive indole derivatives.

Properties

IUPAC Name |

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2OS/c1-20-11-13-22(14-12-20)17-28-18-25(23-9-5-6-10-24(23)28)30-19-26(29)27-16-15-21-7-3-2-4-8-21/h2-14,18H,15-17,19H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNLURQQWFORQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as ethanol or dioxane, and catalysts like sodium metabisulfite .

Chemical Reactions Analysis

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the indole or benzyl positions, often using reagents like sodium hydride or alkyl halides.

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thioether linkage can also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following analysis compares the target compound with key analogs from the 2-((1H-indol-3-yl)thio/sulfinyl)-N-substituted acetamide family, focusing on structural modifications, bioactivity, and pharmacological outcomes.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Impact of Indole Substitution :

- The 4-methylbenzyl group on the indole nitrogen in the target compound enhances lipophilicity compared to unsubstituted analogs like 1-HB-63. This modification may improve membrane permeability but could reduce solubility, a trade-off observed in similar indole derivatives .

- In contrast, the sulfinyl group in 4–49C introduces polarity, enhancing target binding affinity for viral proteins (e.g., RSV fusion protein), as evidenced by its sub-micromolar IC₅₀ .

Role of the Acetamide Side Chain: The phenethyl group in the target compound replaces the phenylamide in 4–49C and 1-HB-63. Phenethylamide derivatives are associated with increased receptor selectivity in related studies, particularly for G-protein-coupled receptors (GPCRs) or kinase targets .

Antiviral Activity :

- 4–49C demonstrated superior efficacy against RSV (IC₅₀: 0.2 μM) and influenza A (IC₅₀: 0.5 μM) compared to 1-HB-63 (RSV IC₅₀: 1.8 μM), attributed to its sulfinyl group enhancing electrostatic interactions with viral glycoproteins .

- The target compound’s thioether linkage and bulky 4-methylbenzyl group may reduce antiviral potency due to steric hindrance, though this hypothesis requires experimental validation.

Pharmacodynamic Profiles: 4–49C and 1-HB-63 showed dose-dependent inhibition of viral replication in murine models, with 4–49C achieving 90% viral load reduction at 10 mg/kg.

Biological Activity

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C22H24N2O3S

- Molecular Weight : 396.51 g/mol

The presence of the indole and thioether moieties suggests potential interactions with biological targets, particularly in cancer therapy.

Anticancer Activity

Recent studies have demonstrated that compounds containing indole derivatives exhibit significant anticancer properties. For instance, research indicates that the indole moiety can induce apoptosis in cancer cells through various pathways, such as caspase activation and modulation of mitochondrial function .

Table 1: Anticancer Activity Evaluation

| Compound | Cell Lines Tested | Methodology | Results |

|---|---|---|---|

| 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide | A549, C6 | MTT Assay, DNA Synthesis Analysis | Significant cytotoxicity observed |

| Reference Compound A | A549 | MTT Assay | Moderate cytotoxicity |

| Reference Compound B | C6 | Caspase Activation Assay | High apoptosis induction |

The proposed mechanism of action for 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide involves:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways, as evidenced by increased caspase-3 activity in treated cells .

- Inhibition of Proliferation : It has been shown to inhibit DNA synthesis in cancer cell lines, leading to reduced cell viability .

Case Studies

Several case studies have highlighted the efficacy of thioether-containing indole derivatives in cancer treatment:

- Study on Indole Derivatives : In a study involving various indole derivatives, the compound showed enhanced activity against A549 lung cancer cells compared to standard chemotherapeutics. The study utilized both in vitro assays and in vivo models to confirm the anticancer effects .

- Mechanistic Insights : Another investigation focused on the molecular interactions between the compound and specific targets within cancer cells. It was found that the compound could bind to proteins involved in cell cycle regulation, further supporting its role as a potential anticancer agent .

Pharmacological Profile

In addition to its anticancer activity, the compound's pharmacological profile suggests possible effects on other biological systems:

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties, which could contribute to their overall therapeutic efficacy .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, potentially benefiting conditions associated with chronic inflammation .

Q & A

Q. What in vitro toxicology models are suitable for preclinical safety profiling?

- Methodological Answer : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity assays (MTT/WST-1). Genotoxicity is assessed via Ames test or comet assay. Follow EFSA guidelines for dose-ranging studies () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.